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Compound of Interest

Compound Name:
(2E)-3-(3,5-dimethylisoxazol-4-

yl)acrylic acid

CAS No.: 773129-55-8

Cat. No.: B1311057 Get Quote

Introduction & Mechanism[1][2][3][4]
The incorporation of Isoxazole Acrylic Acid (IAA) at the N-terminus of a peptide creates a

"warhead" capable of forming irreversible covalent bonds with target proteins. The acrylic acid

moiety functions as a Michael acceptor, while the isoxazole ring serves two critical roles:

Electronic Tuning: The electron-withdrawing nature of the isoxazole ring modulates the

electrophilicity of the double bond, tuning reactivity to avoid non-specific toxicity while

ensuring rapid reaction with the target cysteine.

Pharmacophore Binding: The isoxazole ring often engages in

stacking or hydrogen bonding within the active site, positioning the warhead for optimal
attack.

Mechanism of Action
The resulting N-capped peptide acts as a suicide inhibitor. Upon binding to the target protein, a

nucleophilic side chain (typically Cysteine -SH) attacks the

-carbon of the acrylic acid in a conjugate addition reaction.
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Reagents
Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).

Loading: 0.3–0.6 mmol/g.

Fmoc-Amino Acids: Standard side-chain protected derivatives.

N-Terminal Cap: 3-(5-methylisoxazol-4-yl)acrylic acid (or specific analog).

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (ngcontent-ng-

c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).[1][2] Note: Do NOT use Ethanedithiol (EDT).

Experimental Protocol
Phase A: Peptide Assembly (Fmoc-SPPS)
Perform standard Fmoc synthesis cycles until the N-terminal amino acid is deprotected.

Swelling: Swell resin in DMF for 20 min.

Deprotection: 20% Piperidine in DMF (

min). Wash with DMF (

).

Coupling: 4 eq. Fmoc-AA-OH, 3.9 eq. HATU, 8 eq. DIEA in DMF (45 min).

Wash: DMF (

).

Phase B: Isoxazole Acrylic Acid Capping (The
"Warhead" Step)
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This step introduces the electrophilic cap. Conditions are optimized to prevent premature

polymerization.

Preparation: Dissolve 3 eq. of Isoxazole Acrylic Acid and 2.9 eq. of HATU in minimal dry

DMF.

Activation: Add 6 eq. of DIEA. Pre-activate for 30 seconds.

Coupling: Add the activated solution to the resin-bound peptide.

Incubation: Shake at Room Temperature (RT) for 2 hours.

Note: Acrylic acids are less reactive than standard amino acids. Extended coupling time is

required.

Monitoring: Verify completion with a Kaiser Test (Result should be negative/colorless).

Washing: Wash extensively with DMF (

) followed by DCM (

) to remove traces of base.

Phase C: Cleavage & Workup (CRITICAL)
Standard cleavage cocktails containing thiols (EDT, Thioanisole) will destroy the warhead via

Michael addition.

Cocktail Preparation: Prepare Reagent T-Minus:

TFA: 95%[1][3]

TIS: 2.5%[1][3][2]

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

: 2.5%[1][2]
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Reaction: Add cocktail to resin (10 mL/g). Shake for 2 hours at RT.

Precipitation: Filter resin and drop filtrate into cold Diethyl Ether (

C).

Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet

with cold ether.

Lyophilization: Dissolve pellet in

/Acetonitrile (1:1) and lyophilize immediately.

Data Summary & QC
Table 1: Optimization of Coupling Conditions for Isoxazole Acrylic Acid

Coupling
Reagent

Base Time
Conversion
(%)

Notes

HBTU DIEA 1 hr 78%

Incomplete

coupling

observed.

HATU DIEA 2 hr >99%
Optimal

conditions.

DIC/Oxyma -- 2 hr 92%

Good alternative

if epimerization is

a concern.

Table 2: Cleavage Cocktail Compatibility
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Scavenger Warhead Integrity Outcome

EDT (Ethanedithiol) 0%
Complete adduct formation

(Warhead destroyed).

Thioanisole 40% Significant adduct formation.

TIS (Triisopropylsilane) 98% Warhead intact.

Visualization
Workflow: SPPS with IAA Capping
The following diagram illustrates the critical decision points, specifically the exclusion of thiol

scavengers during cleavage.
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Figure 1: Optimized workflow for attaching Isoxazole Acrylic Acid caps, highlighting the critical

thiol-free cleavage step.

Mechanism: Covalent Inhibition
This diagram details the electronic activation provided by the isoxazole ring and the

subsequent Michael addition.
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Figure 2: Mechanistic basis of the Isoxazole Acrylic Acid warhead. The heterocycle activates

the vinyl group for cysteine attack.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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